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Compound of Interest

(4-Bromomethyl-piperidin-1-yl)-
Compound Name:

acetic acid
CAS No.: 1353957-19-3
Cat. No.: B3233894

Get Quote

Executive Summary

Piperidine-based acetic acid derivatives represent a privileged scaffold in medicinal chemistry,
serving as critical pharmacophores in antihistamines (e.g., levocetirizine), psychostimulants
(e.g., methylphenidate metabolites), and GABA uptake inhibitors.[1] This guide analyzes the
physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of
two primary subclasses:

-substituted (piperidin-1-yl-acetic acid) and
-substituted (piperidin-2/3/4-yl-acetic acid) derivatives.[1]

Physicochemical Profile

The positioning of the acetic acid moiety significantly alters the acid-base profile and
lipophilicity of the piperidine core. These molecules predominantly exist as zwitterions at
physiological pH, impacting their solubility and membrane permeability.
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: : ble[1][2]

Piperidin-1-yl-acetic Piperidin-4-yl-acetic Ritalinic Acid (2-

Property acid ( acid ( phenyl-2-(piperidin-
-substituted) -substituted) 2-yljacetic acid)

Molecular Weight 143.18 g/mol 143.18 g/mol 219.28 g/mol

pKa (Acid) ~2.35 (Carboxyl) ~3.8 - 4.2 (Carboxyl) ~3.5 (Carboxyl)

pKa (Base) ~9.2 (Amine) ~10.8 - 11.2 (Amine) ~9.8 (Amine)

LogP -2.5 (Hydrophilic) -1.8 (Hydrophilic) 0.3 (Amphiphilic)

Isoelectric Paoint (pl) ~5.8 ~7.5 ~6.7

Dominant Species (pH Zwitterion / Anion Zwitterion Zwitterion

7.4)

Key Insight: The

-substituted derivative has a lower amine pKa (~9.2) compared to the

-substituted analog (~11.0) due to the electron-withdrawing inductive effect of the adjacent
carbonyl group, even though it is separated by a methylene bridge. This makes

-acetic acid derivatives less basic and potentially less likely to be trapped in lysosomes
compared to their

-substituted counterparts.

Solubility Challenges

At neutral pH, these compounds often exhibit minimum solubility due to zwitterionic lattice
energy.[2]

¢ Protocol for Solubilization: To achieve high concentrations (>10 mM) for biological assays,
shift the pH away from the pl.[1]

o Acidic Buffer (pH < 3): Protonates the carboxylate (Species:

).[1]
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o Basic Buffer (pH > 11): Deprotonates the ammonium (Species:
)-[1]

Synthetic Strategies

Synthesis is dictated by the attachment point of the acetic acid moiety.
Strategy A: N-Alkylation (Piperidin-1-yl derivatives)
This is the most direct route, utilizing nucleophilic substitution.
o Reagents: Piperidine + Ethyl bromoacetate (or Chloroacetic acid).[1]
e Base:
or DIPEA (Hunig's base).[1]
e Solvent: Acetonitrile (MeCN) or DMF.[1][3]
e Mechanism:

attack of the secondary amine on the

-halo ester.

Strategy B: Pyridine Hydrogenation (C-substituted
derivatives)

Accessing the 2-, 3-, or 4-positions usually begins with the corresponding pyridine-acetic acid
precursor.

e Precursor: Pyridine-4-acetic acid (or ester).[1]
o Catalyst:

(Adams' catalyst) or

[1]
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e Conditions:

atmosphere (3-5 bar), Acetic acid solvent.
o Selectivity: Heterogeneous hydrogenation typically yields the cis-isomer if substituents are
present on the ring.
Experimental Protocol: Synthesis of Ethyl 2-
(piperidin-1-yl)acetate

This protocol describes the synthesis of the ester intermediate, a common building block for
subsequent hydrolysis to the free acid or amidation.

Reaction:

[1]
Materials

» Piperidine (Reagent Grade, 99%)[1]

Ethyl bromoacetate (98%)[1]

Potassium Carbonate (

), anhydrous, finely powdered[1][3]

Acetonitrile (MeCN), anhydrous[1][3]

Dichloromethane (DCM) and Brine for workup([1]

Step-by-Step Methodology

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet.

e Solvent & Base: Add 50 mL of anhydrous MeCN and 2.0 equivalents of

(powdered).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://analytical.chem.ut.ee/databases/pka-values/
https://pdf.benchchem.com/1229/Application_Notes_and_Protocols_for_N_Alkylation_of_2_Substituted_Piperidines.pdf
https://analytical.chem.ut.ee/databases/pka-values/
https://pdf.benchchem.com/1229/Application_Notes_and_Protocols_for_N_Alkylation_of_2_Substituted_Piperidines.pdf
https://analytical.chem.ut.ee/databases/pka-values/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3233894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Amine Addition: Add 1.0 equivalent (e.g., 10 mmol) of piperidine. Cool the mixture to 0°C
using an ice bath.

Alkylation: Dropwise add 1.1 equivalents of ethyl bromoacetate over 20 minutes. Note: The
reaction is exothermic; control the rate to prevent runaway heating.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6
hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

Workup:
o Filter off the solid inorganic salts (

, EXCess
)[1]

o Concentrate the filtrate under reduced pressure (Rotavap).[1]

o Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20
mL).[1]

Purification: Dry the organic layer over

, filter, and concentrate. The crude oil is typically >95% pure but can be distilled under
vacuum if necessary.

Validation Check:

e 1H NMR (

): Look for the singlet at
ppm (N-CH2-CO) and the characteristic piperidine multiplets at

and

ppm.[1]
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Medicinal Chemistry & Structure-Activity

Relationships (SAR)
Pharmacological Classes

o GABA Uptake Inhibitors: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and
homonipecotic acid (piperidine-3-acetic acid) target the GABA transporter (GAT-1).[1] The
addition of a lipophilic tail to the nitrogen (e.g., Tiagabine) anchors the molecule in the
transporter, while the zwitterionic head mimics GABA.

o DAT Inhibitors (Ritalinic Acid): The 2-substituted scaffold is crucial for dopamine transporter
(DAT) binding.[1] The threo-isomer is significantly more potent than the erythro-isomer.

SAR Visualization

The following diagram illustrates the logic flow for optimizing piperidine acetic acid derivatives
for different biological targets.

3-Carboxylic/Acetic
(Zwitterion Mimic

Target: GABA Transporter
(e.g., Nipecotic acid)

- Add N-Lipophilic Anchor . oo

Functionalization N-Position (1-yl) 2-Acetic Acid
Piperidine Scaffold . o T Linker Length + Phenyl Ring Target: Dopamine Transporter
P —Functionalization _—» (Acetic vs Propionic) N-Acetic Acid (¢.g., Ritalinic acid)

C-Position (2,3,4-yl) + Lipophilic Tail

Target: H1 Receptor
(e.g., Levocetirizine)

Click to download full resolution via product page

Caption: SAR logic flow distinguishing N-substituted vs C-substituted piperidine derivatives and
their downstream pharmacological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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